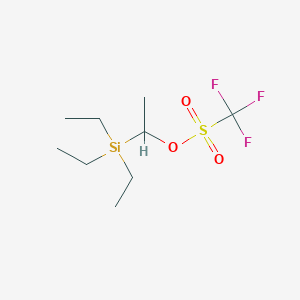![molecular formula C28H20N4O2 B15160542 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline CAS No. 675882-12-9](/img/structure/B15160542.png)
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the pyrazino[2,3-f][1,10]phenanthroline family, which is characterized by its fused ring system that includes both pyrazine and phenanthroline moieties. The presence of methoxyphenyl groups further enhances its chemical properties, making it a subject of interest in materials science and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 1,10-phenanthroline-5,6-dione in the presence of a suitable catalyst. This reaction is often carried out under reflux conditions in an organic solvent such as ethanol or acetic acid. The intermediate product is then subjected to cyclization reactions to form the final pyrazino[2,3-f][1,10]phenanthroline structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives, depending on the substituent introduced.
科学的研究の応用
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong luminescence.
Medicine: Explored for its anticancer properties, as certain derivatives have shown cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) properties
作用機序
The mechanism by which 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline exerts its effects is primarily through its interaction with metal ions. As a ligand, it can coordinate with metal centers, altering their electronic properties and enhancing their reactivity. In biological systems, its fluorescence properties allow it to act as a probe, binding to specific biomolecules and emitting light upon excitation. The methoxyphenyl groups contribute to its stability and solubility, facilitating its use in various applications.
類似化合物との比較
Similar Compounds
2,3-Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline: Known for its high thermal stability and use in OLEDs.
2,3-Bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline: Exhibits strong luminescence and is used in photophysical studies.
2,3-Bis(4-(10H-phenoxazin-10-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline: Noted for its color-tunable fluorescence properties
Uniqueness
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline is unique due to its specific methoxy substituents, which enhance its solubility and stability. This makes it particularly suitable for applications in organic electronics and biological imaging, where these properties are crucial.
特性
CAS番号 |
675882-12-9 |
|---|---|
分子式 |
C28H20N4O2 |
分子量 |
444.5 g/mol |
IUPAC名 |
2,3-bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline |
InChI |
InChI=1S/C28H20N4O2/c1-33-19-11-7-17(8-12-19)23-24(18-9-13-20(34-2)14-10-18)32-28-22-6-4-16-30-26(22)25-21(27(28)31-23)5-3-15-29-25/h3-16H,1-2H3 |
InChIキー |
NFIHOQPCIFAABS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=C(C5=C3C=CC=N5)N=CC=C4)N=C2C6=CC=C(C=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


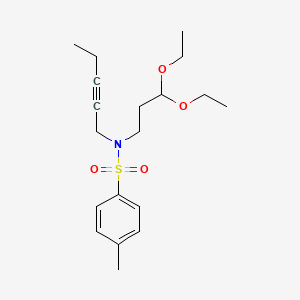

![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)
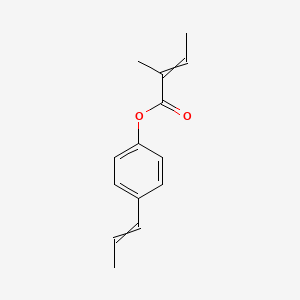
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)
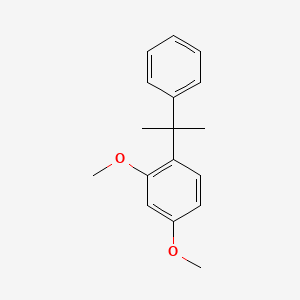
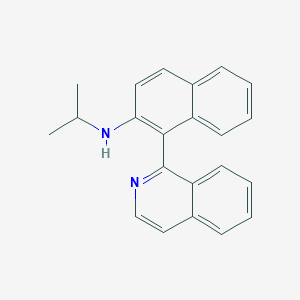
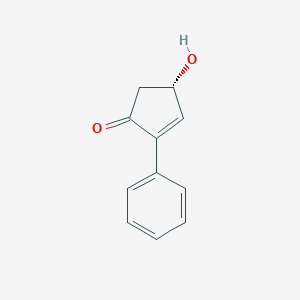
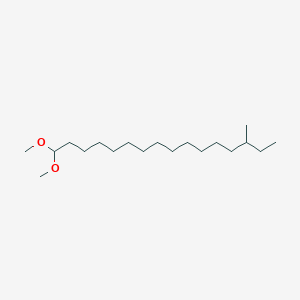

boranyl](/img/structure/B15160523.png)
![Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester](/img/structure/B15160532.png)
